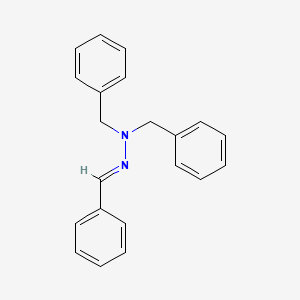

![molecular formula C11H12BrNO B5508412 7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)

7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex polycyclic structures often involves multi-step synthetic strategies. For compounds similar to "7-bromopentacyclo[6.3.0.0^2,6^.0^3,10^.0^5,9]undecan-4-one oxime," a common approach might start from readily available precursors, progressing through a series of transformations including cyclizations, functional group interconversions, and halogenations. For instance, Marchand et al. (1989) demonstrated a seven-step synthesis starting from a pentacyclo undecane derivative, involving oxidative bromination and nitration steps to introduce functional groups at strategic positions on the polycyclic framework (Marchand et al., 1989).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through techniques like X-ray crystallography, which provides unambiguous information about the arrangement of atoms within the molecule. The structural determination can reveal key features such as ring conformations, stereochemistry, and the relative orientation of functional groups, as seen in the work by Umehara et al. (1978), who elucidated the structure of a related brominated bicyclic compound (Umehara et al., 1978).

Chemical Reactions and Properties

Compounds with a polycyclic structure and halogen substituents often participate in a variety of chemical reactions, including nucleophilic substitutions, eliminations, and cycloadditions. The presence of an oxime group can further influence the compound's reactivity, potentially undergoing transformations like Beckmann rearrangement or acting as a ligand in coordination chemistry. Insights into such reactions can be gained from studies like those conducted by Aleksandrov et al. (1993), who explored the reactivity of pentacyclo undecane derivatives with nucleophilic reagents (Aleksandrov et al., 1993).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are closely tied to its molecular architecture. The rigidity of the polycyclic skeleton and the nature of substituents like bromine and oxime can influence these properties significantly. Studies that focus on similar compounds can offer comparative insights, as seen in the analysis of pentacyclo undecane derivatives by Watson et al. (1993), which discusses the impact of the molecular structure on bond lengths and geometric isomerism (Watson et al., 1993).

Chemical Properties Analysis

The chemical properties of "7-bromopentacyclo[6.3.0.0^2,6^.0^3,10^.0^5,9]undecan-4-one oxime" can be inferred from its functional groups. The bromine atom makes it susceptible to nucleophilic attack, potentially leading to substitution reactions or participation in cross-coupling reactions. The oxime functionality could engage in various chemistry, including oxidation-reduction reactions and its use as a coordinating moiety in metal complexes. The work by Mishura et al. (2014) on the synthesis of D3-trishomocubanone, a structurally related compound, highlights the potential for such molecules to undergo rearrangements and serve as intermediates in the synthesis of biologically active derivatives (Mishura et al., 2014).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex polycyclic compounds, including derivatives similar to "7-bromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-one oxime," is a significant area of study. Researchers have developed methods for synthesizing such compounds through multiple steps, starting from readily available precursors. For example, a study by Marchand et al. (1989) detailed the synthesis of a hexanitropentacycloundecane through a seven-step process starting from a bis(ethylenedioxy) compound, highlighting the complex reactions involved in creating such structures (Marchand et al., 1989).

Chemical Reactivity and Transformations

Another aspect of research focuses on the reactivity and transformations of these cyclic compounds. For instance, the study of vinylidenecarbene-cycloalkyne equilibrium in the D3-trishomocubyl ring system by Marchand et al. (1998) explored the generation and trapping of cage-annulated vinylidenecarbenes, demonstrating the intricate reactivity patterns and stability considerations of such structures (Marchand et al., 1998).

Applications in Synthesis of Other Compounds

Further research extends to the application of these structures in the synthesis of other complex molecules. For example, Martins et al. (1993) reported the synthesis of 4-oxahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecane-3-carboxylic acid from a precursor closely related to the structure of interest, showcasing the utility of such compounds in creating even more complex chemical entities (Martins et al., 1993).

properties

IUPAC Name |

(NZ)-N-(7-bromo-4-pentacyclo[6.3.0.02,6.03,10.05,9]undecanylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-6-2-1-3-4(6)9-8(10)5(2)7(3)11(9)13-14/h2-10,14H,1H2/b13-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIVZDHPXLXDIL-QBFSEMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C4C5C(C1C3C5=NO)C2C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C3C4C\5C(C1C3/C5=N/O)C2C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)

![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5508356.png)

![1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine](/img/structure/B5508376.png)

![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)

![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)

![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)

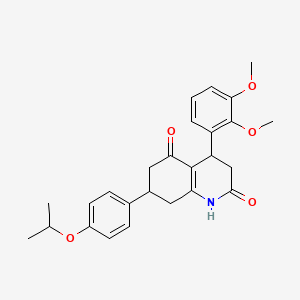

![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)

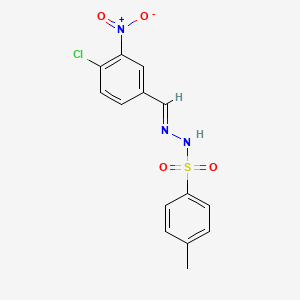

![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)

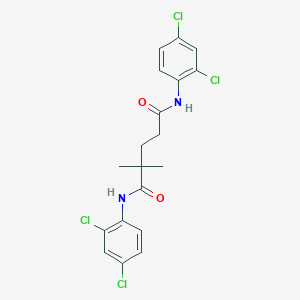

![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)